molecular formula C13H11N3O2 B7534744 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide

3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide

Cat. No. B7534744
M. Wt: 241.24 g/mol
InChI Key: APDQIUDTXDPEMH-UHFFFAOYSA-N
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Description

3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. It was first developed by the pharmaceutical company Medivation Inc. and has since been studied extensively for its potential as a cancer therapy.

Mechanism of Action

3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide works by binding to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to an increase in p53 levels and activation of downstream pathways involved in cell cycle arrest and apoptosis. 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has also been shown to have activity against MDMX, another negative regulator of p53.
Biochemical and physiological effects:
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide is its specificity for MDM2 and MDMX, which reduces the risk of off-target effects. However, it is important to note that 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide and guide patient selection for clinical trials. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide as a cancer therapy.

Synthesis Methods

The synthesis of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide involves several steps, starting with the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzonitrile to form the cyano-substituted benzamide. The final step involves the addition of the methyl group to the isoxazole ring using a palladium-catalyzed coupling reaction.

Scientific Research Applications

3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been studied extensively for its potential as a cancer therapy, particularly in the treatment of tumors that overexpress the oncogene MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer. By inhibiting MDM2, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide can activate the p53 pathway and induce cell death in cancer cells.

properties

IUPAC Name

3-cyano-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-5-12(18-16-9)8-15-13(17)11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDQIUDTXDPEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide

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